molecular formula C14H20N2O2 B2870178 Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate CAS No. 1555376-91-4

Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate

Cat. No.: B2870178
CAS No.: 1555376-91-4
M. Wt: 248.326
InChI Key: ABEKZHQHASZMDE-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, and they exhibit a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors involved in biological processes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate include other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific tert-butyl and amino substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and ability to interact with biological targets compared to other indole derivatives .

Properties

IUPAC Name

tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-7-10-5-6-16(12(10)8-11(9)15)13(17)18-14(2,3)4/h7-8H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKZHQHASZMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555376-91-4
Record name tert-butyl 6-amino-5-methyl-2,3-dihydro-1H-indole-1-carboxylate
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